molecular formula C11H9NO2 B8401190 2-(2-Furoyl)-4-methylpyridine

2-(2-Furoyl)-4-methylpyridine

Cat. No. B8401190
M. Wt: 187.19 g/mol
InChI Key: XAKHUCMCOOPZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Furoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Furoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Furoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

furan-2-yl-(4-methylpyridin-2-yl)methanone

InChI

InChI=1S/C11H9NO2/c1-8-4-5-12-9(7-8)11(13)10-3-2-6-14-10/h2-7H,1H3

InChI Key

XAKHUCMCOOPZPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC=CO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

75 gr of freshly distilled furan dissolved in 180 ml of anhydrous ether are placed in a four-liter reactor and 800 ml of a 1,3 N ethereal solution of freshly prepared butyl-lithium are slowly added under a nitrogen atmosphere, keeping the temperature at -20° C. The reaction mixture is then allowed to reach room temperature, following which it is boiled to reflux for seven hours. It is then cooled to -20° C. and 116 gr of 2-cyano-4-methylpyridine dissolved in one liter of anhydrous benzene are added drop by drop. Upon completion of the addition, the mixture is boiled to reflux for two and a half hours, following which it is cooled and 6 N hydrochloric acid is carefully added until an acid pH is reached. The organic layer is removed by decanting, said layer is washed with 6 N hydrochloric acid, the aqueous layers are collected, the residual ether is removed by distilling and once 100° C. are reached the mixture is boiled to reflux for one and a half hours. Following this, the reactor is cooled externally, 50% sodium hydroxide is added until a basic pH is reached and the resulting solution is extracted with chloroform. After being dried once over anhydrous magnesium sulphate and evaporated to dryness, the organic layer is purified by chromatography on silica gel in a continuous flow column using benzene as eluent, providing 93 gr of 2-(2-furoyl)-4-methylpyridine (II) (Yield 51%). An analytical sample recrystallized from ether has a melting point of 111-2° C. Analysis calculated for C11H9NO2 : C: 70.58; H: 4.81; N: 7.48. Found: C: 70.48; H: 5.11; N: 7.20.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethereal solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
116 g
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Cyano-4-methylpyridine is reacted in an inert atmosphere with an ethereal solution of freshly prepared 2-furoyl-lithium followed by acid hydrolysis to form 2-(2-furoyl)-4-methylpyridine which is then reacted with methyl iodide to form 2-(2-furoyl)-1,4-dimethylpyridinium iodide. Both furoyl compounds exhibit thermal and chemical analgesic properties.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-furoyl-lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A process for preparing 2-(2-furoyl)-1,4-dimethylpyridinium iodide comprising the steps of reacting 2-cyano-4-methylpyridine under a nitrogen atmosphere with an ethereal solution of freshly prepared 2-furyl-lithium, hydrolyzing the reaction mixture under acid conditions to form 2-(2-furoyl)-4-methylpyridine, and heating the 2-(2-furoyl)-4--methylpyridine in the presence of methyl iodide to form 2-(2-furoyl)-1,4-dimethylpyridinium iodide.
Name
2-(2-furoyl)-1,4-dimethylpyridinium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.